Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate
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Description
Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, substituted with a tert-butyl ester group and a 4-bromophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl 3-bromoazetidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYRFVIYCKUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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